molecular formula C54H90N2O6 B13832795 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl nonadecanoate

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl nonadecanoate

Cat. No.: B13832795
M. Wt: 863.3 g/mol
InChI Key: YFTHCGGEKFPBPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves multiple steps, starting with the preparation of the core phenylenedioxydiacetamide structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, facilitating their transport across membranes or their detection in analytical devices. The molecular targets include sodium ion channels and transporters, and the pathways involved are primarily related to ion transport and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Octadecanoyloxymethyl-N,N,N’,N’-tetracyclohexyl-1,2-phenylenedioxydiacetamide stands out due to its high lipophilicity and exceptional selectivity for sodium ions. Its unique structure allows for efficient and stable binding of sodium ions, making it a preferred choice in many analytical and research applications .

Properties

Molecular Formula

C54H90N2O6

Molecular Weight

863.3 g/mol

IUPAC Name

[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl nonadecanoate

InChI

InChI=1S/C54H90N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-38-54(59)62-42-45-39-40-50(60-43-52(57)55(46-30-21-17-22-31-46)47-32-23-18-24-33-47)51(41-45)61-44-53(58)56(48-34-25-19-26-35-48)49-36-27-20-28-37-49/h39-41,46-49H,2-38,42-44H2,1H3

InChI Key

YFTHCGGEKFPBPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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